molecular formula C12H12N2OS2 B454701 4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide

4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide

Cat. No. B454701
M. Wt: 264.4g/mol
InChI Key: SEFLPDGXFQMXCS-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-N-(3-thiophenylmethylideneamino)-3-thiophenecarboxamide is a member of thiophenes and an aromatic amide.

Scientific Research Applications

Antioxidant and Antitumor Properties

4,5-Dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide has been explored for its potential antioxidant and antitumor activities. Research has demonstrated that related compounds exhibit significant antitumor and antioxidant effects, suggesting similar properties could be inherent in 4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide as well. This application is significant in the development of new pharmacological agents (Abu‐Hashem, El-Shehry, & Badria, 2010).

Catalysis in Organic Synthesis

The compound has been utilized in the synthesis of complex organic structures, particularly in reactions involving C-H bond activation and C-C bond formation. These processes are crucial in the synthesis of diverse organic compounds and have broad applications in organic chemistry and pharmaceutical research (Paneque, Poveda, Carmona, & Salazar, 2005).

Anticancer Evaluation

There is research exploring the efficacy of related hydrazone derivatives in cancer treatment. Compounds similar to 4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide have shown promising results in preliminary in vitro cytotoxicity assays against various cancer cell lines, underscoring the potential use of this compound in cancer research (Terzioğlu & Gürsoy, 2003).

Molecular Structure Analysis

The compound and its derivatives have been subjects of structural analysis, including X-ray crystallography. Such studies are vital for understanding the molecular conformation, which is essential in drug design and the development of materials with specific properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Synthesis of Amphiphilic Surfactants

There is research on the synthesis of novel amphiphilic molecules using derivatives of 4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide. These surfactants have potential applications in various industrial and pharmaceutical processes (You Yi, 2006).

Antiproliferative Activity

Studies have shown that some derivatives of the compound exhibit significant antiproliferative activity, particularly against breast and colon cancer cell lines. This highlights its potential as a lead compound in the development of new anticancer therapies (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

properties

Product Name

4,5-dimethyl-N'-(3-thienylmethylene)-3-thiophenecarbohydrazide

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4g/mol

IUPAC Name

4,5-dimethyl-N-[(E)-thiophen-3-ylmethylideneamino]thiophene-3-carboxamide

InChI

InChI=1S/C12H12N2OS2/c1-8-9(2)17-7-11(8)12(15)14-13-5-10-3-4-16-6-10/h3-7H,1-2H3,(H,14,15)/b13-5+

InChI Key

SEFLPDGXFQMXCS-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(SC=C1C(=O)N/N=C/C2=CSC=C2)C

SMILES

CC1=C(SC=C1C(=O)NN=CC2=CSC=C2)C

Canonical SMILES

CC1=C(SC=C1C(=O)NN=CC2=CSC=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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